molecular formula C14H16FN3O B7527162 N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide

N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide

Número de catálogo B7527162
Peso molecular: 261.29 g/mol
Clave InChI: OIOFDYNKNXXWSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10825 and belongs to the class of small molecule inhibitors that target protein-protein interactions.

Mecanismo De Acción

DFP-10825 targets the protein-protein interaction between MDM2 and p53 by binding to a specific pocket on the surface of MDM2. This binding prevents MDM2 from binding to p53, which leads to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have potent anti-tumor activity in preclinical studies. The compound induces cell cycle arrest and apoptosis in cancer cells by activating p53. In addition, DFP-10825 has also been shown to have anti-inflammatory and neuroprotective effects. The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also protects neurons from oxidative stress and neuroinflammation, which are implicated in the pathogenesis of neurodegenerative disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DFP-10825 has several advantages for lab experiments. The compound is stable and easy to synthesize, which makes it readily available for research purposes. In addition, DFP-10825 has been extensively studied for its potential therapeutic applications, which provides a strong rationale for further investigation. However, there are also limitations associated with the use of DFP-10825 in lab experiments. The compound has low solubility in aqueous solutions, which limits its use in certain assays. In addition, DFP-10825 has not been tested in clinical trials, which limits its potential for clinical translation.

Direcciones Futuras

There are several future directions for the study of DFP-10825. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. This could lead to the development of more effective cancer therapies with fewer side effects. Another area of research is the investigation of the anti-inflammatory and neuroprotective effects of DFP-10825 in animal models of neurodegenerative disorders. This could lead to the development of novel therapies for diseases such as Alzheimer's and Parkinson's. Finally, the clinical translation of DFP-10825 should be explored through the development of clinical trials to evaluate its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of DFP-10825 involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3,5-dimethylpyrazole, which is then reacted with 4-bromo-3-fluorobenzaldehyde to obtain 4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzaldehyde. This intermediate is then converted to the final product, N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide, through a series of reactions involving Grignard reagents and acylation.

Aplicaciones Científicas De Investigación

DFP-10825 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the interaction between two proteins, MDM2 and p53, which play a crucial role in regulating cell growth and apoptosis. The inhibition of this interaction leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. In addition, DFP-10825 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.

Propiedades

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-4-14(19)16-11-5-6-13(12(15)8-11)18-10(3)7-9(2)17-18/h5-8H,4H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOFDYNKNXXWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)N2C(=CC(=N2)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.